4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a compound that features a morpholine ring substituted with a fluorophenyl group and a morpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and morpholine.
Nucleophilic Substitution: The 2-fluorobenzyl chloride undergoes nucleophilic substitution with morpholine to form 4-[(2-fluorophenyl)methyl]morpholine.
Carbonylation: The resulting compound is then subjected to carbonylation using phosgene or a similar reagent to introduce the morpholine-4-carbonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the fluorophenyl group can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorophenyl)morpholine
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- 2-((2-Fluoro-3-(morpholine-4-carbonyl)phenyl)amino)thiazol-4(5H)-one
Uniqueness
4-[(2-Fluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to the combination of the fluorophenyl and morpholine-4-carbonyl groups. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C16H21FN2O3 |
---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H21FN2O3/c17-14-4-2-1-3-13(14)11-18-5-10-22-15(12-18)16(20)19-6-8-21-9-7-19/h1-4,15H,5-12H2 |
InChI Key |
KSUJCKFEOYKZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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